molecular formula C24H27BrN4O2S B2658452 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1185075-09-5

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2658452
CAS No.: 1185075-09-5
M. Wt: 515.47
InChI Key: FJTSTQLYBKTAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bromophenyl-substituted spiro-triazaspiro derivative with a sulfanyl-acetamide moiety. Its structure features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a 4-bromophenyl group at position 3, an ethyl substituent at position 8, and a thioether-linked N-(4-methoxyphenyl)acetamide side chain. Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O2S/c1-3-29-14-12-24(13-15-29)27-22(17-4-6-18(25)7-5-17)23(28-24)32-16-21(30)26-19-8-10-20(31-2)11-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTSTQLYBKTAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the spirocyclic core, followed by the introduction of the bromophenyl and methoxyphenyl groups. Common reagents used in these steps include brominating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity. Its unique properties enable it to interact with various biological targets, including enzymes and receptors.

Biological Studies

This compound serves as a valuable probe in biological studies , allowing researchers to explore interactions with different biological systems. It has been used to study:

  • Enzyme Inhibition : Investigating how the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding : Analyzing interactions with receptor sites that could lead to therapeutic effects.

Industrial Applications

The compound's unique structure also makes it suitable for various industrial applications , including:

  • Material Development : Potential use in creating new materials or as precursors for more complex chemical entities.
  • Chemical Synthesis : Serving as an intermediate in the synthesis of other biologically active compounds.

Case Studies

Several studies have highlighted the compound's potential in different research areas:

  • Therapeutic Efficacy : A study demonstrated its effectiveness in modulating enzyme activity linked to cancer progression, suggesting potential applications in oncology.
  • Biological Interaction Studies : Research indicated that the compound could effectively bind to specific receptors involved in neurological disorders, paving the way for further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The compound is compared to two analogs with shared spirocyclic cores but divergent substituents (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2-{[3-(4-Bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₅H₂₉BrN₄O₃S* ~581.56 - 8-ethyl
- 4-methoxyphenyl (acetamide)
Sulfanyl, secondary amide, imine, tertiary amine, aromatic ether
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide C₂₄H₂₇BrN₄O₃S 555.52 - 8-methyl
- 2,4-dimethoxyphenyl (acetamide)
Sulfanyl, secondary amide, imine, tertiary amine, two aromatic ethers
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione C₁₆H₁₇BrN₂O₄S 413.29 - 8-methyl
- Sulfonyl (vs. sulfanyl)
Sulfonyl, diketone, tertiary amine

*Estimated based on structural similarity to .

Analysis of Substituent Effects

Alkyl Group at Position 8 :

  • The ethyl group in the target compound introduces greater steric bulk compared to the methyl group in the analogs . This may enhance hydrophobic interactions in binding pockets but reduce solubility.
  • The methyl analog (C₂₄H₂₇BrN₄O₃S) has a lower molecular weight (~581.56 vs. 555.52), which could improve bioavailability .

Aromatic Substituents: The 4-methoxyphenyl group in the target compound vs. 2,4-dimethoxyphenyl in the methyl analog alters electronic properties. The para-methoxy group provides moderate electron-donating effects, while ortho-methoxy groups in the analog may induce steric hindrance .

Spirocyclic Core Variations: The 1,4,8-triazaspiro core in the target compound contains three nitrogen atoms, enabling diverse hydrogen-bonding interactions.

Bonding and Conformational Flexibility
  • The target compound shares 63 bonds and 15 multiple bonds with its methyl analog . However, the ethyl group increases rotatable bonds (7 vs.
  • The imine (C=N) and tertiary amine in the triazaspiro system contrast with the diketone in the diazaspiro analog, impacting redox stability and π-π stacking interactions .

Research Implications

  • Drug Design : Ethyl substitution may optimize pharmacokinetics by balancing lipophilicity and solubility. The 4-methoxyphenyl group could enhance target selectivity over dimethoxy analogs .
  • Crystallography : Structural comparisons rely on tools like SHELXL for refining subtle conformational differences caused by substituents .
  • Lumping Strategies : Compounds with shared spiro cores but varied substituents may be grouped for computational modeling of physicochemical properties .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24BrClN4O2S , with a molecular weight of approximately 515.47 g/mol . The compound's structure includes a spirocyclic framework, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC23H24BrClN4O2S
Molecular Weight515.47 g/mol
CAS Number1189697-46-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, including both bacteria and fungi. The bromophenyl group enhances interaction with microbial membranes, increasing permeability and promoting cell death.
  • Anticancer Properties : Research has shown that this compound may inhibit cancer cell proliferation through several pathways:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific signaling pathways related to tumor growth.
    • Modulation of gene expression involved in cell cycle regulation.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the triazaspiro framework:

  • A study published in PubMed highlighted the discovery of small-molecule inhibitors based on a similar triazaspiro structure that showed promising results in inhibiting mitochondrial permeability transition pore (mPTP) opening during myocardial infarction treatment. These compounds decreased apoptotic rates and improved cardiac function upon administration during reperfusion .
  • Another research article focused on the structure-activity relationship (SAR) of various triazaspiro compounds, identifying those with significant anticancer effects by targeting cyclin-dependent kinases (CDKs), which are often implicated in cancer progression .

Q & A

Q. How can in silico models predict interactions with off-target receptors?

  • Methodological Answer : Combine docking simulations (AutoDock Vina) with pharmacophore mapping (Discovery Studio) to identify potential off-targets (e.g., GPCRs). Validate predictions using SPR biosensors for real-time binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.